![molecular formula C26H28N6O2 B2496624 Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 1347749-97-6](/img/structure/B2496624.png)

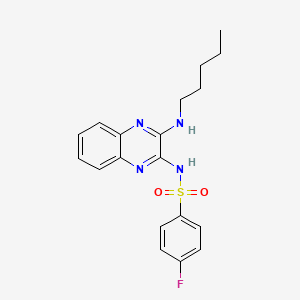

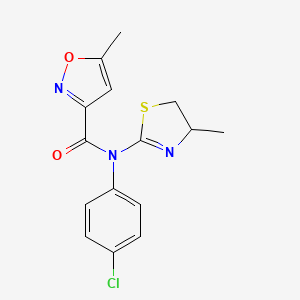

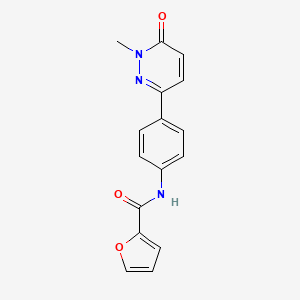

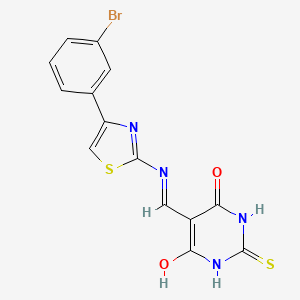

Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

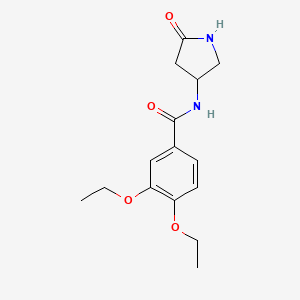

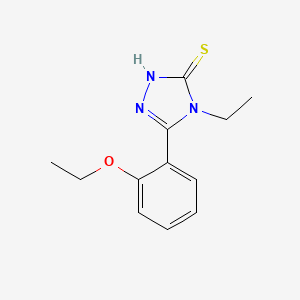

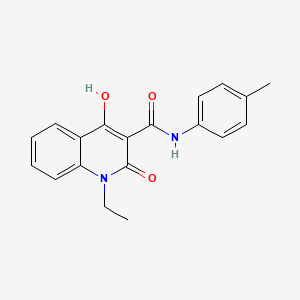

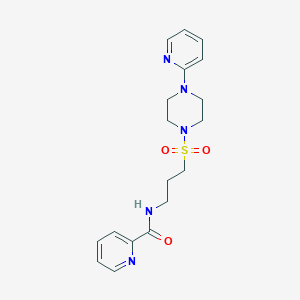

Synthesis of pyrazoline derivatives, which share structural similarities with the compound , often involves multi-step chemical reactions that leverage the unique reactivity of their constituent functional groups. For instance, Govindaraju et al. (2012) detailed the synthesis of tetra-substituted pyrazolines, demonstrating the intricate steps required to assemble complex molecules from simpler precursors. This process typically involves reactions such as cyclization and substitution, which are crucial for forming the pyrazoline core and attaching various substituents, respectively (Govindaraju et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The specific arrangement of atoms and substituents around this core structure determines the compound's reactivity and potential applications. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are essential tools for elucidating these molecular structures, providing detailed insights into the spatial arrangement of atoms and the configuration of various substituents.

Chemical Reactions and Properties

Pyrazoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include nucleophilic substitution, where a nucleophile attacks an electrophilic center within the molecule, and electrophilic addition, where the compound acts as a nucleophile towards an electrophile. The specific chemical behavior of these compounds is influenced by the nature and position of their substituents, which can alter electron density and reactivity patterns across the molecule.

Physical Properties Analysis

The physical properties of pyrazoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. For example, the presence of bulky substituents can hinder crystallization, lowering the melting point, while polar functional groups can enhance solubility in water or other polar solvents. Understanding these properties is crucial for predicting the compound's behavior in different environments and for its formulation in practical applications.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and overall molecular architecture. For instance, amino groups can confer basicity, allowing the compound to act as a base in acid-base reactions, while carbamate groups can influence the molecule's reactivity towards hydrolysis and other decomposition reactions.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Potential Ethyl carbamates like the one have shown significant potential in anticancer research. The modifications in the carbamate group of similar compounds have been studied for their ability to bind with cellular tubulin, producing an accumulation of cells at mitosis, and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989). Alterations at the 2,3-positions of similar compounds have also shown a significant effect on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).

2. Metabolic Studies Metabolism studies with related compounds have led to the discovery of hydroxylated metabolites and their methoxy derivatives, which are active in several biological systems. Such studies help in understanding the bioactivity and efficacy of these compounds (Temple & Rener, 1992).

3. Structural and Synthesis Studies Research on the synthesis of ring analogues and derivatives of similar compounds has been directed towards understanding the contribution of various structural features to biological activity. These studies are crucial for the development of new and more effective compounds (Temple & Rener, 1992).

4. Antioxidant Activity Research Some derivatives of similar compounds have shown remarkable antioxidant activity. This is important for understanding the potential of these compounds in combating oxidative stress-related diseases (Zaki et al., 2017).

5. Transformation and Synthesis of Derivatives The transformation and synthesis of various derivatives of similar compounds have been explored. This research is essential for the development of novel compounds with potential biological activities (Bevk et al., 2001).

Wirkmechanismus

- This enhanced release improves the availability and efficacy of oligonucleotides, leading to stronger effects .

- The compound’s action may involve interference with endosomal sorting and lysosomal degradation pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- UNC10217938A is administered intracellularly. It modulates intracellular compartments, particularly endosomes. Specific metabolic pathways are not well-documented. Details on excretion are limited. Enhanced release from endosomes improves bioavailability of oligonucleotides .

Result of Action

Action Environment

- UNC10217938A’s activity may be influenced by intracellular pH. Different cell types may respond differently to UNC10217938A. The compound’s efficacy relies on endosomal trafficking and release. Environmental factors affecting compound stability (e.g., temperature, pH) play a role .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its properties and potential applications. For example, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene are currently being studied for use in drug delivery systems or as nanoreactors .

Eigenschaften

IUPAC Name |

ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHICWLZMNOCMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)